9,10-Didehydro Cabergoline
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Description
9,10-Didehydro Cabergoline is also known as Cabergoline Impurities . It is a derivative of Cabergoline, which is an ergot derived-dopamine D2-like receptor agonist that has high affinity for D2, D3, and 5-HT2B receptors .
Molecular Structure Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2 . The molecular weight is 449.59 .Physical And Chemical Properties Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2, and the molecular weight is 449.59 .Scientific Research Applications
1. Neuropharmacology and Parkinson’s Disease Research
Field:
Neuropharmacology
9,10-Didehydro Cabergoline
is a dopamine agonist, making it relevant for research in neuropharmacology. Specifically, it has applications in the treatment of Parkinson’s disease , a neurodegenerative disorder characterized by dopamine deficiency. By stimulating dopamine receptors, Cabergoline can help alleviate motor symptoms associated with Parkinson’s.
Methods and Experimental Procedures:
Researchers typically administer Cabergoline to animal models (such as rodents or primates) with induced Parkinson’s-like symptoms. The following methods are commonly employed:
Results and Outcomes:
Studies have shown that Cabergoline improves motor coordination, reduces tremors, and enhances overall movement in Parkinsonian animals. Quantitative data includes dopamine levels, rotational behavior, and histological changes in brain regions .
2. Prolactin Inhibition in Reproductive Medicine
Field:
Reproductive Medicine
9,10-Didehydro Cabergoline
acts as a potent prolactin inhibitor . Elevated prolactin levels can lead to infertility, irregular menstrual cycles, and other reproductive issues. Cabergoline is used to normalize prolactin secretion.
Methods and Experimental Procedures:
Results and Outcomes:
Cabergoline effectively reduces prolactin levels, restoring normal reproductive function. Successful pregnancies have been reported in women treated with Cabergoline .
3. Chemical Synthesis and Structural Elucidation
Field:
Organic Chemistry
Summary:
Researchers study the synthesis and structure of 9,10-Didehydro Cabergoline to understand its properties and reactivity.
Methods and Experimental Procedures:
Results and Outcomes:
The synthesis of Cabergoline-N-oxide (CABO) from Cabergoline has been achieved, and its structure has been confirmed using spectroscopic methods . This knowledge aids in understanding its stability and potential applications.
5. Biochemical Receptor Binding Studies
Field:
Biochemistry
Summary:
Researchers explore the binding affinity of 9,10-Didehydro Cabergoline to specific dopamine receptors.
Methods and Experimental Procedures:
Results and Outcomes:
Cabergoline exhibits high affinity for dopamine receptors, particularly D2 receptors. This information informs its therapeutic potential and selectivity .
properties
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Didehydro Cabergoline |
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